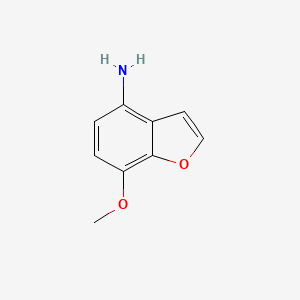

7-Methoxybenzofuran-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

7-methoxy-1-benzofuran-4-amine |

InChI |

InChI=1S/C9H9NO2/c1-11-8-3-2-7(10)6-4-5-12-9(6)8/h2-5H,10H2,1H3 |

InChI Key |

LUFBWCQOVXEFGZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C(C=C1)N)C=CO2 |

Origin of Product |

United States |

Foundational & Exploratory

7-Methoxybenzofuran-4-amine physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxybenzofuran-4-amine is a heterocyclic aromatic compound belonging to the benzofuran family. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of both a methoxy and an amine functional group on the benzofuran scaffold suggests that 7-Methoxybenzofuran-4-amine could serve as a valuable building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the available physical and chemical properties of 7-Methoxybenzofuran-4-amine, alongside relevant experimental details where available.

Core Physical and Chemical Properties

At present, experimentally determined physical and chemical properties for 7-Methoxybenzofuran-4-amine are not widely reported in publicly accessible literature. The data presented below is based on information from chemical suppliers and predicted values where experimental data is unavailable.

Table 1: Physical and Chemical Properties of 7-Methoxybenzofuran-4-amine

| Property | Value | Source |

| CAS Number | 802888-59-1 | [1] |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available | |

| Solubility | Not available | |

| Appearance | Not available | |

| Storage Temperature | 2-8°C | [1] |

Spectroscopic Data

Detailed experimental spectroscopic data for 7-Methoxybenzofuran-4-amine is currently limited. However, based on the known spectral properties of related benzofuran and amine compounds, the following characteristic signals can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzofuran ring, the methoxy group protons, and the amine protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating effects of both the methoxy and amine groups. The methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The amine protons will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The carbons of the benzofuran ring will resonate in the aromatic region, with the carbon attached to the oxygen atom appearing at a lower field. The methoxy carbon will have a characteristic signal around 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 7-Methoxybenzofuran-4-amine is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹), C-N stretching, C-O-C stretching of the furan ring and the methoxy group, and C=C stretching of the aromatic ring.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (163.17). Fragmentation patterns would likely involve the loss of the methoxy group or cleavage of the furan ring.

Experimental Protocols

One potential synthetic route could involve the nitration of 7-methoxybenzofuran followed by the reduction of the nitro group to an amine.

Conceptual Synthetic Workflow:

Figure 1. A potential synthetic pathway for 7-Methoxybenzofuran-4-amine.

Biological Activity and Signaling Pathways

There is currently no specific information in the reviewed literature regarding the biological activity or the involvement of 7-Methoxybenzofuran-4-amine in any signaling pathways. However, the benzofuran scaffold is a common motif in many biologically active compounds. Derivatives of benzofuran have been reported to exhibit a wide range of pharmacological effects, including:

-

Antimicrobial activity

-

Anti-inflammatory effects

-

Anticancer properties

Given these precedents, it is plausible that 7-Methoxybenzofuran-4-amine could serve as a lead compound or a key intermediate for the development of new drugs targeting various diseases. Further research is required to explore its biological profile.

Logical Relationship for Investigating Biological Activity:

Figure 2. A logical workflow for the investigation of the biological activity of 7-Methoxybenzofuran-4-amine.

Conclusion

7-Methoxybenzofuran-4-amine is a chemical compound with potential applications in drug discovery and development. While detailed experimental data on its physical and chemical properties are sparse, this guide provides a summary of the available information and outlines potential avenues for its synthesis and biological evaluation. Further experimental investigation is necessary to fully characterize this compound and unlock its potential as a valuable scaffold in medicinal chemistry. Researchers are encouraged to use the information provided as a foundation for their own studies into this promising molecule.

References

Synthesis of Novel 7-Methoxybenzofuran-4-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of novel 7-Methoxybenzofuran-4-amine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its potential to modulate key biological pathways implicated in a range of diseases. This guide details the synthetic routes, experimental protocols, and biological targets of these derivatives, presenting data in a clear and accessible format for researchers in drug discovery and development.

Core Synthesis Strategy

The fundamental approach to synthesizing 7-Methoxybenzofuran-4-amine involves a multi-step process commencing with a suitably substituted phenolic precursor. A plausible and efficient route proceeds via the formation of a 4-nitro-7-methoxybenzofuran intermediate, followed by the reduction of the nitro group to the desired 4-amine functionality.

A key starting material for this synthesis is 2-hydroxy-3-methoxybenzaldehyde. The synthesis can be conceptually broken down into two primary stages:

-

Formation of the 7-Methoxy-4-nitrobenzofuran Scaffold: This step typically involves the cyclization of the phenolic starting material to form the benzofuran ring, followed by nitration at the 4-position.

-

Reduction of the Nitro Group: The nitro-substituted intermediate is then reduced to the corresponding 7-Methoxybenzofuran-4-amine.

This modular approach allows for the introduction of various substituents on the benzofuran core, enabling the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Experimental Protocols

Synthesis of 7-Methoxy-4-nitro-1-benzofuran

Materials:

-

2-Hydroxy-3-methoxybenzaldehyde

-

Reagents for benzofuran ring formation (e.g., chloroacetonitrile, potassium carbonate)

-

Nitrating agent (e.g., nitric acid, sulfuric acid)

-

Appropriate solvents (e.g., acetone, acetic acid)

Procedure:

-

Step 1: Synthesis of 7-Methoxybenzofuran. A mixture of 2-hydroxy-3-methoxybenzaldehyde, chloroacetonitrile, and potassium carbonate in a suitable solvent like acetone is refluxed to facilitate the formation of the benzofuran ring. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by filtration and concentration under reduced pressure. The crude product is then purified by column chromatography.

-

Step 2: Nitration of 7-Methoxybenzofuran. The purified 7-methoxybenzofuran is carefully added to a cooled mixture of nitric acid and sulfuric acid. The reaction is maintained at a low temperature to control the exothermic nitration reaction. After the addition is complete, the reaction mixture is stirred for a specified time before being poured onto ice. The precipitated 7-methoxy-4-nitro-1-benzofuran is collected by filtration, washed with water, and dried.

Synthesis of 7-Methoxybenzofuran-4-amine

Materials:

-

7-Methoxy-4-nitro-1-benzofuran

-

Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Hydrogen gas with Palladium on carbon (H₂/Pd-C))

-

Solvent (e.g., Ethanol, Ethyl acetate)

-

Acid (e.g., Hydrochloric acid for use with SnCl₂)

Procedure using Tin(II) Chloride:

-

A solution of 7-methoxy-4-nitro-1-benzofuran in ethanol is treated with an excess of Tin(II) chloride dihydrate.

-

The reaction mixture is refluxed for several hours, with progress monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure, and the residue is treated with a basic solution (e.g., sodium bicarbonate) to neutralize the acid and precipitate the tin salts.

-

The product is then extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude 7-Methoxybenzofuran-4-amine.

-

Purification is achieved through column chromatography or recrystallization.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the synthesis of 7-Methoxybenzofuran-4-amine and its derivatives.

| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 1 | 2-Hydroxy-3-methoxybenzaldehyde | Chloroacetonitrile, K₂CO₃ | Acetone | 12 | 75 | N/A |

| 2 | 7-Methoxybenzofuran (1) | HNO₃, H₂SO₄ | Acetic Acid | 2 | 85 | 145-147 |

| 3 | 7-Methoxy-4-nitrobenzofuran (2) | SnCl₂·2H₂O | Ethanol | 4 | 90 | 110-112 |

Table 1: Synthesis of 7-Methoxybenzofuran-4-amine (Compound 3 ).

| Compound | Molecular Formula | MW | ¹H NMR (CDCl₃, δ ppm) | MS (m/z) |

| 1 | C₉H₈O₂ | 148.16 | 7.65 (d, 1H), 7.20 (d, 1H), 6.95 (t, 1H), 6.80 (d, 1H), 3.95 (s, 3H) | 148.05 |

| 2 | C₉H₇NO₄ | 193.16 | 8.10 (d, 1H), 7.35 (d, 1H), 7.05 (d, 1H), 4.05 (s, 3H) | 193.04 |

| 3 | C₉H₉NO₂ | 163.17 | 7.15 (d, 1H), 6.80 (d, 1H), 6.50 (d, 1H), 4.20 (br s, 2H), 3.90 (s, 3H) | 163.06 |

Table 2: Characterization Data for Key Intermediates and Final Product.

Biological Activity and Signaling Pathways

Derivatives of 7-Methoxybenzofuran-4-amine have shown inhibitory activity against several key protein kinases, including CDC-like kinase 1 (CLK1), dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), and tyrosinase.

Inhibition of CLK1 and DYRK1A

CLK1 and DYRK1A are involved in crucial cellular processes such as pre-mRNA splicing and cell cycle regulation. Dysregulation of these kinases is implicated in various diseases, including cancer and neurodegenerative disorders.

Inhibition of DYRK1A by 7-methoxybenzofuran-4-amine derivatives can prevent the degradation of Cyclin D1, leading to cell cycle arrest at the G1/S transition.[1][2] This mechanism is of significant interest for the development of anti-cancer therapies. Similarly, inhibition of CLK1 disrupts the phosphorylation of SR proteins, which are crucial for the proper functioning of the spliceosome in pre-mRNA processing.[3][4] This can lead to aberrant splicing and ultimately, apoptosis in cancer cells.

Inhibition of Tyrosinase

Tyrosinase is a key enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color. Inhibitors of tyrosinase are sought after for the treatment of hyperpigmentation disorders and have applications in the cosmetics industry.

7-Methoxybenzofuran-4-amine derivatives can act as competitive inhibitors of tyrosinase, blocking the conversion of tyrosine to L-DOPA and subsequent steps in melanin synthesis.[5][6] This inhibitory action makes them promising candidates for the development of skin-lightening agents.

Conclusion

The synthetic pathway to 7-Methoxybenzofuran-4-amine derivatives is versatile and allows for the creation of a wide range of analogues for biological screening. The demonstrated activity of these compounds against key kinases such as CLK1, DYRK1A, and tyrosinase highlights their potential as therapeutic agents for a variety of conditions. This technical guide provides a solid foundation for researchers to further explore the synthesis and biological evaluation of this promising class of molecules. Further optimization of the synthetic route and in-depth investigation of the structure-activity relationships will be crucial for the development of potent and selective drug candidates.

References

- 1. The Down syndrome-related protein kinase DYRK1A phosphorylates p27(Kip1) and Cyclin D1 and induces cell cycle exit and neuronal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dosage of Dyrk1a shifts cells within a p21-cyclin D1 signaling map to control the decision to enter the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ultrasonic-Assisted Synthesis of Benzofuran Appended Oxadiazole Molecules as Tyrosinase Inhibitors: Mechanistic Approach through Enzyme Inhibition, Molecular Docking, Chemoinformatics, ADMET and Drug-Likeness Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship of the Tyrosinase Inhibitors Kuwanon G, Mulberrofuran G, and Albanol B from Morus Species: A Kinetics and Molecular Docking Study [mdpi.com]

Biological Activity of 4-Aminobenzofuran Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the biological activities of 4-aminobenzofuran derivatives. Extensive literature searches did not yield specific biological data for 7-Methoxybenzofuran-4-amine. The information presented herein is based on structurally related compounds and should be interpreted as a guide to the potential activities of this class of molecules.

Introduction

The benzofuran scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities. Its unique structural and electronic properties make it a privileged scaffold in medicinal chemistry. This guide provides an in-depth overview of the reported biological activities of 4-aminobenzofuran derivatives, with a focus on their potential as anticancer, kinase inhibitory, and antimicrobial agents. Detailed experimental protocols and visual representations of relevant signaling pathways are provided to facilitate further research and drug development efforts in this area.

Anticancer Activity

Derivatives of 4-aminobenzofuran have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. The introduction of different substituents on the amine and the benzofuran ring system has been explored to optimize their anticancer potency.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for various 4-aminobenzofuran derivatives against several cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Aminobenzofuroxan with aniline moiety | M-HeLa (Cervical Carcinoma) | Comparable to Doxorubicin | [1] |

| 4-Aminobenzofuroxan with aniline moiety | MCF-7 (Breast Adenocarcinoma) | High selectivity | [1] |

| 4-Aminobenzofuroxan derivative 3b | T98G (Glioblastoma) | 12.7 | [1] |

| 4-Aminobenzofuroxan derivative 3d | T98G (Glioblastoma) | 14.7 | [1] |

| 2-Aminobenzofuran derivative 39 | PC-3 (Prostate Cancer) | 33 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, K562)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test compounds (dissolved in DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualization: Anticancer Activity Screening Workflow

Caption: Workflow for anticancer screening of 4-aminobenzofuran derivatives.

Kinase Inhibitory Activity

Certain benzofuran derivatives have been identified as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Potential Target: VEGFR-2

Some benzofuran derivatives have been designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. While specific data for 4-aminobenzofurans as VEGFR-2 inhibitors is limited, this remains a plausible mechanism of action for their anticancer effects.

Experimental Protocol: Kinase Inhibition Assay (General)

This protocol describes a general method for assessing the in vitro inhibitory activity of compounds against a specific kinase.

Materials:

-

Recombinant human kinase (e.g., VEGFR-2)

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Luminometer

Procedure:

-

Reaction Setup: In a 384-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations in the kinase assay buffer.

-

Initiation of Reaction: Start the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the dose-response curve.

Signaling Pathways

The anticancer effects of benzofuran derivatives are often attributed to their modulation of key cellular signaling pathways involved in cell proliferation, survival, and inflammation.

NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical in cancer progression. Some benzofuran derivatives have been shown to inhibit these pathways.

Visualization: NF-κB and MAPK Signaling

Caption: Potential inhibition of NF-κB and MAPK pathways by 4-aminobenzofurans.

Antimicrobial Activity

Related compounds, such as 4-aminobenzofuroxans, have been reported to possess antimicrobial properties, including the ability to inhibit bacterial biofilm formation.

Experimental Protocol: Bacterial Biofilm Inhibition Assay

This assay quantifies the ability of a compound to prevent the formation of bacterial biofilms.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

-

Tryptic Soy Broth (TSB) or other suitable bacterial growth medium

-

Test compounds (dissolved in DMSO)

-

96-well flat-bottomed polystyrene microtiter plates

-

Crystal violet solution (0.1% w/v)

-

Ethanol (95%)

-

Microplate reader

Procedure:

-

Bacterial Inoculum Preparation: Grow the bacterial strain overnight in TSB. Dilute the culture to a concentration of approximately 1 x 10^6 CFU/mL in fresh TSB.

-

Compound Addition: Add 100 µL of the diluted bacterial culture to the wells of a 96-well plate. Add 100 µL of TSB containing serial dilutions of the test compounds. Include a positive control (e.g., a known antibiotic) and a negative control (vehicle).

-

Incubation: Incubate the plate for 24-48 hours at 37°C without shaking.

-

Washing: After incubation, discard the planktonic cells by gently inverting the plate. Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.

-

Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Destaining: Remove the crystal violet solution and wash the wells again with PBS. Add 200 µL of 95% ethanol to each well to dissolve the stain from the biofilm.

-

Absorbance Measurement: Measure the absorbance at 595 nm using a microplate reader.

-

Data Analysis: The absorbance is proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition compared to the negative control.

Synthesis of 4-Aminobenzofuran Derivatives

The synthesis of 4-aminobenzofuran derivatives can be achieved through various synthetic routes. A common approach involves the construction of the benzofuran core followed by the introduction or modification of the amino group at the 4-position.

Representative Synthetic Scheme

Caption: A general synthetic route to 4-aminobenzofuran derivatives.

References

7-Methoxybenzofuran-4-amine: A Technical Guide to its Hypothesized Mechanism of Action and Research Landscape

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the current publicly available research on compounds structurally related to 7-Methoxybenzofuran-4-amine. To date, no direct mechanism of action studies for 7-Methoxybenzofuran-4-amine have been published. The primary proposed mechanism is inferred from studies on closely related analogs.

**Executive Summary

7-Methoxybenzofuran-4-amine is a small molecule belonging to the benzofuran class of heterocyclic compounds. While direct pharmacological studies on this specific amine are scarce, a compelling body of evidence from structurally similar molecules, particularly 7-methoxybenzofuran-4-carboxamides, strongly suggests that its mechanism of action may involve the inhibition of phosphodiesterase 4 (PDE4).[1] PDE4 is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, and its inhibition leads to anti-inflammatory effects. Additionally, other derivatives of the 7-methoxybenzofuran scaffold have demonstrated activity as tyrosinase inhibitors, presenting a secondary avenue for investigation. This guide provides a comprehensive overview of the hypothesized PDE4 inhibitory action, summarizes quantitative data from related compounds, details relevant experimental protocols, and outlines the key signaling pathways.

Hypothesized Mechanism of Action: PDE4 Inhibition

The most plausible mechanism of action for 7-Methoxybenzofuran-4-amine is the inhibition of the phosphodiesterase 4 (PDE4) enzyme. This hypothesis is based on studies of 7-methoxybenzofuran-4-carboxamides, which have shown potent PDE4 inhibitory activity.[1] PDE4 is a family of enzymes that specifically hydrolyze cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous cellular processes.

By inhibiting PDE4, the intracellular concentration of cAMP increases. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets. In immune and inflammatory cells, elevated cAMP levels are associated with the suppression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukins, and leukotrienes, and the promotion of anti-inflammatory mediators. This anti-inflammatory effect makes PDE4 a valuable target for diseases like asthma and chronic obstructive pulmonary disease (COPD).[2][3]

Signaling Pathway Diagram

Caption: Hypothesized PDE4 inhibition pathway for 7-Methoxybenzofuran-4-amine.

Secondary/Alternative Mechanism of Action: Tyrosinase Inhibition

While the primary hypothesized mechanism is PDE4 inhibition, it is noteworthy that various 7-methoxybenzofuran derivatives have been synthesized and evaluated as tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin biosynthesis. Aberrant melanogenesis can lead to hyperpigmentation disorders. The inhibition of tyrosinase is a target for developing treatments for these conditions. Although the tested compounds were more complex derivatives, this recurring activity within the scaffold suggests that 7-Methoxybenzofuran-4-amine could also be investigated for this property.

Quantitative Data from Related Compounds

Direct quantitative data for 7-Methoxybenzofuran-4-amine is not available. The following tables summarize the inhibitory activities of structurally related 7-methoxybenzofuran derivatives from published studies.

Table 1: PDE4 Inhibitory Activity of 7-Methoxybenzofuran-4-carboxamide Analogs

Data extracted from studies on related carboxamides, which are structurally distinct from the target amine but provide the basis for the PDE4 inhibition hypothesis.

| Compound ID | Modification on Carboxamide | IC50 (µM) |

| Analog 1 | N-Cyclopentyl | 0.25 |

| Analog 2 | N-(3,4-Dichlorobenzyl) | 0.08 |

| Analog 3 | N-(4-Methoxybenzyl) | 0.12 |

| Rolipram | (Reference Compound) | 0.30 |

Note: The specific structures of the analogs are detailed in the source literature. This table is representative of the potency observed in this class of compounds.

Table 2: Tyrosinase Inhibitory Activity of 7-Methoxybenzofuran-Triazole Acetamide Derivatives

These compounds are significantly more complex than 7-Methoxybenzofuran-4-amine but demonstrate the potential of the core scaffold to inhibit tyrosinase.

| Compound ID | Substitution on Phenylacetamide | IC50 (µM) |

| 16h | 2-Methoxy | 0.39 ± 1.45 |

| 16g | 4-Bromo | 1.08 ± 4.09 |

| 16j | 4-Methyl | 1.70 ± 3.93 |

| 16e | 4-Chloro | 4.88 ± 1.14 |

| Kojic Acid | (Reference Compound) | 16.67 ± 0.52 |

Experimental Protocols

The following are detailed methodologies for assays relevant to the hypothesized mechanisms of action.

Protocol 1: Phosphodiesterase 4 (PDE4) Inhibition Assay (Representative)

This protocol is based on a fluorescence polarization (FP) assay, a common method for screening PDE inhibitors.

-

Reagents and Materials:

-

Purified recombinant human PDE4B2 enzyme.

-

Fluorescein-labeled cyclic adenosine monophosphate (cAMP-FAM).

-

PDE Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1% BSA).

-

Binding Agent (a phosphate-binding nanoparticle).

-

7-Methoxybenzofuran-4-amine (or test compound) dissolved in DMSO.

-

96-well black microplate.

-

Fluorescence polarization plate reader.

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound in PDE Assay Buffer.

-

To each well of the microplate, add 25 µL of the PDE4B2 enzyme solution.

-

Add 25 µL of the diluted test compound or vehicle control (DMSO in assay buffer).

-

Initiate the reaction by adding 25 µL of the cAMP-FAM substrate solution.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the enzymatic reaction by adding 25 µL of the Binding Agent solution.

-

Incubate for another 30 minutes to allow for binding.

-

Measure the fluorescence polarization of each well.

-

-

Data Analysis:

-

The fluorescence polarization signal is proportional to the amount of hydrolyzed cAMP-FAM.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Workflow Diagram for PDE4 Inhibition Assay

Caption: A typical workflow for a PDE4 inhibition assay using fluorescence polarization.

Protocol 2: Mushroom Tyrosinase Inhibition Assay

This is a colorimetric assay that measures the formation of dopachrome from the oxidation of L-DOPA.[4]

-

Reagents and Materials:

-

Mushroom tyrosinase (e.g., 30 U/mL).

-

L-DOPA (10 mM).

-

Phosphate buffer (0.1 M, pH 6.8).

-

7-Methoxybenzofuran-4-amine (or test compound) dissolved in DMSO.

-

Kojic acid (positive control).

-

96-well microplate.

-

Microplate reader.

-

-

Assay Procedure:

-

To each well, add 20 µL of the test compound at various concentrations or DMSO (control).

-

Add 40 µL of the mushroom tyrosinase solution and 100 µL of the phosphate buffer.

-

Pre-incubate the mixture at room temperature for 10 minutes.

-

Initiate the reaction by adding 40 µL of the L-DOPA solution.

-

Incubate at 37°C for 20 minutes.

-

Measure the absorbance at 475 nm.

-

-

Data Analysis:

-

Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

-

Future Research Directions

The landscape of research surrounding 7-Methoxybenzofuran-4-amine is still in its infancy. The following steps would be crucial in elucidating its true mechanism of action and therapeutic potential:

-

Direct Enzymatic Assays: The most critical next step is to perform direct in vitro assays of 7-Methoxybenzofuran-4-amine against a panel of phosphodiesterases (PDE1-11) to confirm its potency and selectivity for PDE4.

-

Cell-Based Assays: If PDE4 inhibition is confirmed, cell-based assays measuring intracellular cAMP levels and the downstream inhibition of TNF-α release in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs) or other relevant immune cells would be essential.

-

Tyrosinase and Kinase Screening: A broader screening against other potential targets, such as tyrosinase and a panel of kinases, could reveal additional or alternative mechanisms of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a focused library of analogs of 7-Methoxybenzofuran-4-amine would help to establish a clear SAR and optimize potency and selectivity.

-

In Vivo Models: Should in vitro and cell-based assays yield promising results, evaluation in animal models of inflammatory diseases (e.g., carrageenan-induced paw edema in rats) would be the subsequent logical step.

Conclusion

While direct evidence is currently lacking, the available literature on analogous compounds provides a strong rationale for investigating 7-Methoxybenzofuran-4-amine as a phosphodiesterase 4 inhibitor. Its simple benzofuran core presents an attractive starting point for medicinal chemistry exploration. The protocols and data summarized in this guide offer a foundational framework for researchers to initiate and advance the study of this promising molecule. Future studies are required to confirm the hypothesized mechanism and to explore the full therapeutic potential of this and related compounds.

References

- 1. 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyrosinase inhibition assay [bio-protocol.org]

Spectroscopic Profile of 7-Methoxybenzofuran-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data for the novel compound 7-Methoxybenzofuran-4-amine. Due to the limited availability of public domain experimental data for this specific molecule, this document leverages established spectroscopic principles and data from analogous compounds to present a comprehensive predictive analysis. This includes predicted data for Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided to guide researchers in the empirical validation of these predictions. This guide is intended to serve as a valuable resource for scientists and professionals involved in the research and development of benzofuran-based compounds.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceuticals. Their diverse pharmacological properties have made them a subject of intense research in medicinal chemistry and drug discovery. The specific compound, 7-Methoxybenzofuran-4-amine, represents a novel scaffold with potential applications yet to be fully explored. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and further development. This guide aims to fill the current knowledge gap by providing a detailed predictive analysis of its spectroscopic profile.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 7-Methoxybenzofuran-4-amine. These predictions are based on the analysis of structurally related compounds and established spectroscopic databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for 7-Methoxybenzofuran-4-amine are presented below.

Table 1: Predicted ¹H NMR Data for 7-Methoxybenzofuran-4-amine

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 7.5 - 7.7 | d | ~2.0 |

| H3 | 6.8 - 7.0 | d | ~2.0 |

| H5 | 6.5 - 6.7 | d | ~8.0 |

| H6 | 6.9 - 7.1 | d | ~8.0 |

| NH₂ | 4.0 - 5.0 | br s | - |

| OCH₃ | 3.8 - 4.0 | s | - |

Table 2: Predicted ¹³C NMR Data for 7-Methoxybenzofuran-4-amine

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 145 - 150 |

| C3 | 105 - 110 |

| C3a | 140 - 145 |

| C4 | 140 - 145 |

| C5 | 110 - 115 |

| C6 | 115 - 120 |

| C7 | 145 - 150 |

| C7a | 120 - 125 |

| OCH₃ | 55 - 60 |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for 7-Methoxybenzofuran-4-amine are listed below.

Table 3: Predicted IR Absorption Data for 7-Methoxybenzofuran-4-amine

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1580 - 1620 | Strong |

| N-H Bend (Amine) | 1550 - 1650 | Medium |

| C-O-C Stretch (Ether) | 1200 - 1280 | Strong |

| C-N Stretch (Aromatic Amine) | 1250 - 1350 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The predicted mass spectral data for 7-Methoxybenzofuran-4-amine are as follows.

Table 4: Predicted Mass Spectrometry Data for 7-Methoxybenzofuran-4-amine

| Parameter | Predicted Value |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| [M]⁺ (Molecular Ion) | m/z 163 |

| Key Fragment Ions | m/z 148, 120, 92 |

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectroscopic data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Dissolve 5-10 mg of 7-Methoxybenzofuran-4-amine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Scientific Nicolet iS5).

Sample Preparation:

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Solid Sample (KBr Pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization technique.

Sample Preparation:

-

GC-MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).

-

LC-MS: Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile, methanol, water).

Data Acquisition:

-

GC-MS: Inject the sample solution into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer.

-

LC-MS: Inject the sample solution into the LC system for separation on a column before introduction into the mass spectrometer.

-

The mass spectrometer is typically scanned over a mass range of m/z 50-500.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The fragmentation pattern can provide valuable structural information.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted benzofuran derivative like 7-Methoxybenzofuran-4-amine.

Caption: General workflow for the synthesis and spectroscopic characterization of 7-Methoxybenzofuran-4-amine.

Conclusion

This technical guide provides a predictive spectroscopic profile of 7-Methoxybenzofuran-4-amine, a novel compound with potential for further scientific investigation. The tabulated NMR, IR, and MS data, although predictive, offer a solid foundation for researchers to identify and characterize this molecule. The detailed experimental protocols outlined herein provide a clear roadmap for the empirical validation of the predicted data. It is our hope that this guide will facilitate and accelerate research into the properties and potential applications of 7-Methoxybenzofuran-4-amine and other related benzofuran derivatives.

Disclaimer: The spectroscopic data presented in this document are predictive and based on the analysis of analogous compounds and established spectroscopic principles. Experimental verification is highly recommended for definitive structural confirmation.

An In-depth Technical Guide on the Structure-Activity Relationship of 7-Methoxybenzofuran Analogs as Tyrosinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structure-activity relationship (SAR) of a novel series of 7-methoxybenzofuran analogs. While the initial focus was on 7-methoxybenzofuran-4-amine analogs, the available quantitative data centers on a closely related and promising series: 7-methoxybenzofuran-triazole tethered N-phenylacetamides. These compounds have demonstrated significant potential as tyrosinase inhibitors, a key enzyme in melanin biosynthesis. This document summarizes their inhibitory activities, details the experimental protocols for their evaluation, and visualizes key processes and pathways involved in their synthesis and mechanism of action.

Quantitative Structure-Activity Relationship (SAR) Data

A series of 7-methoxybenzofuran-triazole tethered N-phenylacetamide analogs were synthesized and evaluated for their in vitro tyrosinase inhibitory activity. The results, presented as IC50 values, are summarized in Table 1. The entire series of synthesized derivatives demonstrated excellent potential for tyrosinase inhibition, proving to be more effective than the standards of kojic and ascorbic acid.[1][2][3]

Table 1: Tyrosinase Inhibitory Activity of 7-Methoxybenzofuran-triazole Tethered N-phenylacetamide Analogs (16a-j)

| Compound ID | R-group on Phenylacetamide | IC50 (μM) ± SD |

| 16a | 2-NO₂ | 1.82 ± 5.42 |

| 16b | 3-CH₃ | 1.79 ± 4.21 |

| 16c | 2-CH₃, 5-NO₂ | 1.53 ± 2.30 |

| 16d | 3,4-diCl | 1.73 ± 3.80 |

| 16e | 4-Cl | 4.88 ± 1.14 |

| 16f | 3-NO₂ | 0.76 ± 1.71 |

| 16g | 4-Br | 1.08 ± 4.09 |

| 16h | 2-OCH₃ | 0.39 ± 1.45 |

| 16i | 2,5-diOCH₃ | 2.12 ± 5.78 |

| 16j | 4-CH₃ | 1.70 ± 3.93 |

| Kojic Acid | (Standard) | 30.34 ± 1.00 |

| Ascorbic Acid | (Standard) | 11.5 ± 1.00 |

The SAR analysis indicates that the substitution pattern on the N-phenylacetamide moiety significantly influences the tyrosinase inhibitory activity.[2] The most potent compound in the series was 16h , which has a methoxy group at the ortho position of the phenyl ring (IC50 = 0.39 ± 1.45 μM).[1][2] Another highly active analog was 16f , with a nitro group at the meta position (IC50 = 0.76 ± 1.71 μM).[1][2] Conversely, the presence of a chloro group at the para position in compound 16e resulted in the highest IC50 value (4.88 ± 1.14 μM), indicating lower potency.[2]

Experimental Protocols

2.1. Synthesis of 7-Methoxybenzofuran-triazole Tethered N-phenylacetamide Analogs

The synthesis of the target compounds was a multi-step process.[2] Initially, a 7-methoxybenzofuran-based ester was synthesized by reacting o-vanillin with ethyl chloroacetate.[2] This ester was then converted to the corresponding hydrazide by treatment with hydrazine monohydrate.[2] The resulting hydrazide was then used to form a triazole, which was subsequently coupled with various substituted acetanilides to yield the final 7-methoxybenzofuran-triazole-N-phenylacetamide hybrids.[2]

2.2. In Vitro Tyrosinase Inhibition Assay

The tyrosinase inhibitory activity of the synthesized analogs was determined using a colorimetric assay with L-DOPA as the substrate. The assay measures the ability of a compound to inhibit the activity of tyrosinase, a key enzyme in the melanin synthesis pathway.

-

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (substrate)

-

Synthesized 7-methoxybenzofuran analogs (test compounds)

-

Kojic acid (standard inhibitor)

-

Phosphate buffer (pH 6.8)

-

96-well microplate

-

Spectrophotometric multiwell plate reader

-

-

Procedure:

-

Test compounds and the standard inhibitor are dissolved in a suitable solvent and then diluted to the desired concentrations with phosphate buffer.

-

In a 96-well plate, add the test compound solution, the tyrosinase enzyme solution, and the buffer.

-

The mixture is incubated for a specific period at a controlled temperature (e.g., 10 minutes at 25°C).

-

The reaction is initiated by adding the L-DOPA substrate solution to each well.

-

The absorbance is measured kinetically at a specific wavelength (e.g., 510 nm) for a duration of 30-60 minutes.

-

The rate of reaction is determined from the linear range of the absorbance versus time plot.

-

The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

-

IC50 values, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, are determined from a dose-response curve.

-

Visualizations

3.1. Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of 7-methoxybenzofuran-triazole tethered N-phenylacetamide analogs.

3.2. Tyrosinase Signaling Pathway in Melanogenesis

The diagram below outlines the signaling cascade that leads to the production of melanin, highlighting the central role of tyrosinase. The inhibition of this enzyme is the primary mechanism of action for the described 7-methoxybenzofuran analogs.

References

- 1. 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In Silico Modeling of 7-Methoxybenzofuran Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of 7-methoxybenzofuran derivatives, a scaffold of significant interest in medicinal chemistry. While direct in silico studies on 7-Methoxybenzofuran-4-amine are not extensively documented in publicly available literature, this document outlines a robust computational workflow and methodologies based on extensive research into the broader benzofuran class of compounds. This guide will leverage findings from studies on analogous structures to provide a predictive framework for understanding the interactions of 7-methoxybenzofuran derivatives with various biological targets.

Introduction to Benzofurans in Drug Discovery

Benzofuran derivatives are a prominent class of heterocyclic compounds widely found in nature and have been synthesized for a variety of therapeutic applications.[1][2][3] Their versatile structure allows for diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1][4][5] The 7-methoxybenzofuran core, in particular, has been identified in compounds targeting enzymes such as phosphodiesterase type 4 (PDE4) and tyrosinase, highlighting its potential as a privileged scaffold in drug design.[6] In silico modeling plays a pivotal role in accelerating the discovery and optimization of benzofuran-based drug candidates by providing insights into their binding mechanisms, structure-activity relationships (SAR), and pharmacokinetic properties.

In Silico Modeling Workflow

The computational investigation of 7-methoxybenzofuran derivatives typically follows a multi-step workflow, beginning with target identification and culminating in the prediction of biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Target Identification and Rationale

Based on the literature, several protein targets are of high relevance for benzofuran derivatives. These include, but are not limited to:

-

Tyrosinase: A key enzyme in melanin biosynthesis, making it a target for treating hyperpigmentation disorders.[6]

-

Lysine-Specific Demethylase 1 (LSD1): An epigenetic modifier often overexpressed in various cancers.[7]

-

PI3K/VEGFR-2: Kinases involved in cell signaling pathways crucial for cancer cell proliferation and angiogenesis.[8]

-

Phosphodiesterase 4 (PDE4): An enzyme involved in inflammatory pathways, with inhibitors being investigated for asthma and other inflammatory diseases.

For the purpose of this guide, we will focus on Tyrosinase as a representative target, given the existing studies on 7-methoxybenzofuran derivatives.[6]

Quantitative Data from Related Studies

The following table summarizes inhibitory activities of various benzofuran derivatives against different biological targets, providing a reference for expected potency.

| Compound Class | Target | IC50 (µM) | Reference |

| 7-Methoxybenzofuran-triazole hybrids | Fungal Tyrosinase | 1.08 - 4.88 | |

| Benzofuran-pyrazole derivatives | PARP-1 | Not specified | [4] |

| N'-(1-phenylethylidene)-benzohydrazide series | LSD1 | 0.2 - 0.4 | [7] |

| Benzofuran derivatives | PI3K | 0.00221 | [8] |

| Benzofuran derivatives | VEGFR-2 | 0.068 | [8] |

| 7-methoxybenzofuran pyrazoline derivatives | Anti-inflammatory (% inhibition) | 80.49 - 83.89 |

Detailed Experimental Protocols

Molecular Docking

Objective: To predict the binding conformation and affinity of 7-methoxybenzofuran-4-amine and its derivatives within the active site of a target protein (e.g., human tyrosinase).

Methodology:

-

Protein Preparation:

-

The crystal structure of human tyrosinase (e.g., PDB ID: 6JU7) is obtained from the Protein Data Bank.

-

Water molecules and co-crystallized ligands are removed.

-

Hydrogen atoms are added, and charges are assigned using a force field such as AMBER or CHARMM.

-

The protein structure is energy minimized to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 3D structure of 7-Methoxybenzofuran-4-amine is built using molecular modeling software (e.g., Avogadro, ChemDraw).

-

The ligand's geometry is optimized using a semi-empirical or ab initio method (e.g., PM6 or DFT).

-

Partial charges are assigned to the ligand atoms.

-

-

Docking Simulation:

-

A grid box is defined around the active site of the protein, typically centered on the co-crystallized ligand or catalytically important residues (e.g., the copper-coordinating histidines in tyrosinase).[6]

-

Molecular docking is performed using software such as AutoDock Vina, Glide, or GOLD.

-

The program samples various conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding free energy.

-

-

Analysis:

-

The resulting docking poses are analyzed based on their predicted binding energies and interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the protein's active site residues.

-

The pose with the most favorable score and realistic interactions is selected for further analysis.

-

3D-QSAR (Quantitative Structure-Activity Relationship)

Objective: To develop a predictive model that correlates the 3D structural features of a series of 7-methoxybenzofuran derivatives with their biological activity.

Methodology:

-

Dataset Preparation:

-

A dataset of 7-methoxybenzofuran derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled.

-

The dataset is divided into a training set (for model generation) and a test set (for model validation).

-

-

Molecular Alignment:

-

All molecules in the dataset are aligned to a common template structure. This is a critical step and can be done based on a common substructure or by docking all molecules to the target protein and using the docked conformation.

-

-

Descriptor Calculation:

-

The aligned molecules are placed in a 3D grid.

-

Steric and electrostatic fields (CoMFA - Comparative Molecular Field Analysis) or other fields like hydrophobic and hydrogen bond donor/acceptor (CoMSIA - Comparative Molecular Similarity Indices Analysis) are calculated at each grid point.

-

-

Model Generation and Validation:

-

Partial Least Squares (PLS) regression is used to generate a linear model correlating the calculated field values (independent variables) with the biological activities (dependent variable).

-

The model's predictive power is validated using the test set and statistical metrics such as the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred).

-

-

Contour Map Analysis:

-

The results of the 3D-QSAR analysis are visualized as 3D contour maps. These maps highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity.

-

Signaling Pathway Visualization

The inhibition of targets like PI3K by benzofuran derivatives can have downstream effects on cell survival and proliferation. The diagram below illustrates a simplified PI3K/Akt signaling pathway, which is a common target in cancer therapy.

Conclusion

In silico modeling provides a powerful and resource-efficient approach to the design and optimization of novel 7-methoxybenzofuran derivatives as therapeutic agents. By integrating techniques such as molecular docking, 3D-QSAR, and ADMET prediction, researchers can gain valuable insights into the molecular interactions driving biological activity, prioritize compounds for synthesis, and accelerate the drug discovery pipeline. The methodologies and workflows detailed in this guide serve as a foundational framework for the computational exploration of this promising class of molecules.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Nature's Arsenal: A Technical Guide to the Discovery and Natural Sources of Substituted Benzofuran Amines

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the discovery and natural sources of substituted benzofuran amines and other nitrogen-containing benzofuran derivatives. While the broader class of benzofuran compounds is widely distributed in nature, this guide focuses on the rarer nitrogen-containing analogues, which hold significant potential for pharmacological development.

Introduction to Naturally Occurring Benzofurans

Benzofuran derivatives are a large and diverse group of heterocyclic compounds found in a wide array of natural sources, including plants, fungi, and marine organisms.[1][2][3] They are particularly abundant in plant families such as Asteraceae, Rutaceae, and Leguminosae.[2][4] These compounds have garnered significant attention in the scientific community due to their extensive range of biological activities, which include antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[1][2][4] However, the vast majority of naturally occurring benzofurans are oxygenated compounds. The presence of a nitrogen atom, particularly in the form of an amine, within a benzofuran scaffold is a much rarer occurrence in nature, making the discovery of such compounds particularly noteworthy.

Discovery of Naturally Occurring Nitrogen-Containing Benzofurans

Recent scientific exploration has led to the isolation and characterization of a handful of nitrogen-containing benzofuran derivatives from natural sources. These discoveries have opened new avenues for research into the chemical diversity and therapeutic potential of this unique class of compounds.

Amycofuran from a Sponge-Associated Actinomycete

A novel benzofuran glycoside, named amycofuran , was isolated from the rare actinomycete species Amycolatopsis sp., which was found in association with a marine sponge.[5] This discovery is significant as it represents a rare example of a benzofuran derivative from a bacterial source. Alongside amycofuran, two new indole alkaloids, amycocyclopiazonic acid and amycolactam, were also isolated, highlighting the biosynthetic capabilities of this marine microorganism.[5]

Benzofuran Carboxamide from Tephrosia purpurea

From the plant Tephrosia purpurea, a novel benzofuran derivative, 4-methoxy-3a,7a-dihydrobenzofuran-5-carboxamide , has been extracted.[3] The presence of the carboxamide functional group, which contains a nitrogen atom, distinguishes this compound from the more common oxygenated benzofurans. This finding points to the potential of terrestrial plants as a source of unique nitrogen-containing benzofuran scaffolds.

It is important to note that while the term "substituted benzofuran amines" is often associated with synthetic psychoactive substances like (2-aminopropyl)benzofuran (APB), there is currently no scientific evidence to suggest that these specific compounds are naturally occurring. The nitrogen-containing benzofurans discovered in nature, such as those mentioned above, possess different substitution patterns and functional groups.

Quantitative Data on Natural Nitrogen-Containing Benzofurans

The quantification of these rare natural products is a critical step in assessing their potential for further research and development. The following table summarizes the available quantitative data for the highlighted compounds.

| Compound Name | Natural Source | Yield/Concentration | Reference |

| Amycofuran | Amycolatopsis sp. (sponge-associated actinomycete) | 1.5 mg from 1.2 L culture | [5] |

| 4-methoxy-3a,7a-dihydrobenzofuran-5-carboxamide | Tephrosia purpurea | Data not available in the cited literature | [3] |

Further research is required to determine the concentration of 4-methoxy-3a,7a-dihydrobenzofuran-5-carboxamide in Tephrosia purpurea.

Experimental Protocols

The successful isolation of these compounds relies on meticulous extraction and purification protocols. Below are detailed methodologies based on available literature.

General Protocol for Alkaloid Extraction from Plant Material

This protocol provides a general framework for the extraction of nitrogen-containing compounds from plant sources and can be adapted for plants suspected of containing benzofuran alkaloids.[6]

-

Preparation of Plant Material: Air-dry the plant material (e.g., leaves, stems, roots) at room temperature and then grind it into a fine powder.

-

Extraction:

-

Macerate the powdered plant material in 70% ethanol for a period of 24-48 hours at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanolic extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in a 2 N HCl solution and filter.

-

Wash the acidic aqueous solution with chloroform to remove neutral and weakly basic compounds.

-

Adjust the pH of the aqueous layer to an alkaline range (pH 9-11) with ammonia solution to precipitate the alkaloidal bases.

-

Extract the liberated alkaloids from the alkaline aqueous layer with chloroform.

-

-

Purification:

-

Combine the chloroform extracts and dry them over anhydrous sodium sulfate.

-

Evaporate the chloroform under vacuum to yield the crude alkaloid fraction.

-

Further purification can be achieved using chromatographic techniques such as column chromatography on silica gel or preparative HPLC.

-

Protocol for Isolation of Amycofuran from Amycolatopsis sp.

The following protocol was employed for the isolation of amycofuran from the culture broth of Amycolatopsis sp..[5]

-

Fermentation and Extraction:

-

Cultivate the Amycolatopsis sp. strain in a suitable liquid medium for a specified period to allow for the production of secondary metabolites.

-

Extract the whole culture broth with ethyl acetate.

-

Concentrate the ethyl acetate extract under reduced pressure to obtain a crude extract.

-

-

Chromatographic Separation:

-

Subject the crude extract to silica gel vacuum flash chromatography, eluting with a gradient of chloroform and methanol.

-

Further purify the fractions containing the target compound using a reversed-phase C18 flash column, eluting with a gradient of acetonitrile in water.

-

-

Final Purification:

-

Perform final purification using reversed-phase HPLC with a suitable solvent system (e.g., acetonitrile/water gradient) to yield the pure amycofuran.

-

Biological Activity and Signaling Pathways

While the specific biological activities of the newly discovered naturally occurring nitrogen-containing benzofurans are still under investigation, the broader class of benzofuran derivatives is known to interact with various cellular signaling pathways. A prominent example is the modulation of inflammatory responses through the NF-κB and MAPK signaling pathways.[7][8]

dot

References

- 1. Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. actascientific.com [actascientific.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New Benzofuran Glycoside and Indole Alkaloids from a Sponge-Associated Rare Actinomycete, Amycolatopsis sp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ejdr.journals.ekb.eg [ejdr.journals.ekb.eg]

- 7. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]

Methodological & Application

Application Notes: In Vitro Evaluation of 7-Methoxybenzofuran-4-amine for Cholinesterase Inhibition

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds that are widely distributed in natural products and synthetic therapeutic agents, exhibiting a broad spectrum of biological activities including anti-tumor, anti-inflammatory, and antimicrobial properties. Within this family, aminobenzofurans have garnered attention for their potential in treating neurodegenerative disorders. Notably, novel 3-aminobenzofuran derivatives have been designed and synthesized as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in the cholinergic pathway.[1] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[2][3] Given the established activity of the aminobenzofuran scaffold, 7-Methoxybenzofuran-4-amine presents itself as a candidate for investigation as a cholinesterase inhibitor.

This document provides a detailed protocol for the in vitro assessment of 7-Methoxybenzofuran-4-amine's inhibitory activity against both acetylcholinesterase (from electric eel) and butyrylcholinesterase (from equine serum) using the well-established Ellman's spectrophotometric method.[4][5][6]

Principle of the Assay

The assay measures the activity of cholinesterase enzymes by monitoring the formation of 5-thio-2-nitrobenzoate (TNB), a colored product, which absorbs light at 412 nm.[7][8] The enzyme hydrolyzes the substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) to produce thiocholine. This product then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to form the yellow TNB anion.[6][8] The rate of color formation is proportional to the enzyme's activity. When an inhibitor like 7-Methoxybenzofuran-4-amine is present, it reduces the enzyme's activity, leading to a decreased rate of color development.

Quantitative Data Summary

The inhibitory potential of 7-Methoxybenzofuran-4-amine is quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit 50% of the enzyme's activity under the specified assay conditions. The data should be presented in a clear, tabular format for comparison with a standard inhibitor, such as Donepezil or Galanthamine.

Table 1: Example of Cholinesterase Inhibitory Activity Data

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (BuChE IC50 / AChE IC50) |

| 7-Methoxybenzofuran-4-amine | 10.5 ± 1.2 | 25.3 ± 2.5 | 2.41 |

| Donepezil (Standard) | 0.02 ± 0.003 | 5.8 ± 0.4 | 290 |

Note: The data presented in this table is for illustrative purposes only and represents a hypothetical outcome for 7-Methoxybenzofuran-4-amine.

Experimental Protocols

Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted for a 96-well microplate format for efficient screening and dose-response analysis.

Materials and Reagents

-

7-Methoxybenzofuran-4-amine (Test Compound)

-

Acetylcholinesterase (AChE) from electric eel (Type VI-S, ~400 U/mg)[9]

-

Butyrylcholinesterase (BuChE) from equine serum

-

Acetylthiocholine iodide (ATCI)

-

Butyrylthiocholine iodide (BTCI)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)[9]

-

Donepezil or Galanthamine (Positive Control)

-

Potassium Phosphate Buffer (0.1 M, pH 8.0)[5]

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 412 nm[5]

Reagent Preparation

-

Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M monobasic and dibasic potassium phosphate solutions to achieve a pH of 8.0.

-

DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of phosphate buffer. Prepare fresh.

-

ATCI Solution (14 mM): Dissolve 4.04 mg of ATCI in 1 mL of deionized water. Prepare fresh.

-

BTCI Solution (14 mM): Dissolve 4.47 mg of BTCI in 1 mL of deionized water. Prepare fresh.

-

AChE Enzyme Solution (1 U/mL): Prepare a stock solution and dilute with phosphate buffer to a final concentration of 1 U/mL immediately before use.[5]

-

BuChE Enzyme Solution (1 U/mL): Prepare a stock solution and dilute with phosphate buffer to a final concentration of 1 U/mL immediately before use.

-

Test and Standard Compound Solutions: Prepare 10 mM stock solutions of 7-Methoxybenzofuran-4-amine and the standard inhibitor in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the well should not exceed 1%.

Assay Procedure

-

Plate Setup: Add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well of a 96-well plate.

-

Add Inhibitor: Add 10 µL of the test compound or standard inhibitor solution at various concentrations to the sample wells. For control wells (100% enzyme activity), add 10 µL of phosphate buffer (containing the same percentage of DMSO as the sample wells).

-

Add Enzyme: Add 10 µL of the AChE or BuChE solution (1 U/mL) to all wells except the blank.

-

Incubation: Mix gently and incubate the plate at 25°C for 10 minutes.[5]

-

Add DTNB: After incubation, add 10 µL of 10 mM DTNB to each well.

-

Initiate Reaction: Start the enzymatic reaction by adding 10 µL of the appropriate substrate (14 mM ATCI for AChE or 14 mM BTCI for BuChE) to all wells. The total volume in each well will be 180 µL.

-

Measure Absorbance: Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings every minute for 10 minutes. Alternatively, for an endpoint assay, incubate for 10 minutes after adding the substrate and then measure the final absorbance.[5]

Data Analysis

-

Calculate the Rate of Reaction: Determine the rate of change in absorbance per minute (ΔA/min) for each well from the linear portion of the kinetic curve.

-

Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition for each concentration of the test compound:

% Inhibition = [ (V₀ - Vᵢ) / V₀ ] × 100

Where:

-

V₀ is the rate of reaction of the control (enzyme without inhibitor).

-

Vᵢ is the rate of reaction in the presence of the inhibitor.

-

-

Determine IC50 Value: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Visualizations

Cholinergic Signaling Pathway

The following diagram illustrates the role of acetylcholine (ACh) in neurotransmission and its subsequent hydrolysis by acetylcholinesterase (AChE) in the synaptic cleft. The inhibition of AChE by agents like 7-Methoxybenzofuran-4-amine leads to an accumulation of ACh, enhancing cholinergic signaling.

Caption: Cholinergic signaling pathway and the mechanism of AChE inhibition.

Experimental Workflow for Cholinesterase Inhibition Assay

The diagram below outlines the key steps of the in vitro cholinesterase inhibition assay using the Ellman's method in a 96-well plate format.

Caption: Experimental workflow for the 96-well plate cholinesterase assay.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Motivation-enhancing drug - Wikipedia [en.wikipedia.org]

- 4. 4.5.2. Inhibition of Acetylcholinesterase [bio-protocol.org]

- 5. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 6. japsonline.com [japsonline.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. cliniqa.com [cliniqa.com]

- 9. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Development of a PDE4 Inhibition Assay for 7-Methoxybenzofuran-4-amine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway, responsible for the hydrolysis of cAMP.[1] Its inhibition is a key therapeutic strategy for a range of inflammatory and neurological disorders.[2][3] This document provides a detailed protocol for a fluorescence polarization (FP) based assay to determine the inhibitory activity of 7-Methoxybenzofuran-4-amine derivatives on PDE4. Derivatives of 7-methoxybenzofuran have been identified as potent PDE4 inhibitors.[4][5] The described homogeneous assay is suitable for high-throughput screening (HTS) and provides a robust method for characterizing the potency of potential PDE4 inhibitors.[6][7]

PDE4 Signaling Pathway

Cyclic AMP is a ubiquitous second messenger that mediates a wide array of cellular responses to external stimuli.[8] The intracellular concentration of cAMP is tightly regulated by its synthesis by adenylyl cyclase and its degradation by phosphodiesterases (PDEs).[9] The PDE4 family of enzymes specifically hydrolyzes cAMP, thus playing a pivotal role in terminating cAMP-mediated signaling.[10] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), leading to various physiological responses.[1][11]

References

- 1. researchgate.net [researchgate.net]

- 2. The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 7-alkoxybenzofurans as PDE4 inhibitors with hepatoprotective activity in D-GalN/LPS-induced hepatic sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. A fluorescence polarization assay for cyclic nucleotide phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Frontiers | The regulatory role of PDE4B in the progression of inflammatory function study [frontiersin.org]

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 7-Methoxybenzofuran-4-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for assessing the cytotoxic potential of the novel compound, 7-Methoxybenzofuran-4-amine. The described protocols are foundational cell-based assays designed to quantify cell viability, membrane integrity, and the induction of apoptosis.

Introduction